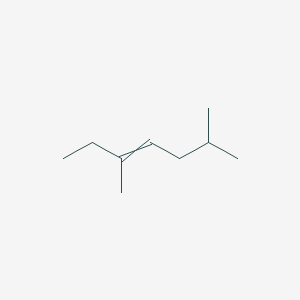silane CAS No. 62418-70-6](/img/structure/B14526637.png)
[(3-Ethenylhepta-1,6-dien-3-yl)oxy](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethenylhepta-1,6-dien-3-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethenylhepta-1,6-dien-3-yl)oxysilane typically involves the reaction of a suitable precursor with triethylsilane. One common method is the hydrosilylation of an alkyne or alkene precursor in the presence of a catalyst. For example, the reaction of 3-ethenylhepta-1,6-dien-3-ol with triethylsilane in the presence of a platinum or rhodium catalyst can yield the desired product .
Industrial Production Methods
Industrial production of (3-Ethenylhepta-1,6-dien-3-yl)oxysilane may involve large-scale hydrosilylation processes using continuous flow reactors. These methods ensure high yields and purity of the product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Ethenylhepta-1,6-dien-3-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Triethylsilane itself can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrocarbons and silyl ethers.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
(3-Ethenylhepta-1,6-dien-3-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (3-Ethenylhepta-1,6-dien-3-yl)oxysilane involves the interaction of the silane group with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated carbon-carbon bonds, facilitated by a catalyst. This process involves the formation of a transient silyl intermediate, which then reacts to form the final product .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler organosilicon compound used as a reducing agent.
(3-Ethenylhepta-1,6-dien-3-yl)trimethylsilane: Similar structure but with a trimethylsilane group instead of triethylsilane.
(3-Ethenylhepta-1,6-dien-3-yl)dimethylsilane: Contains a dimethylsilane group.
Uniqueness
(3-Ethenylhepta-1,6-dien-3-yl)oxysilane is unique due to its specific combination of a complex organic moiety with a triethylsilane group. This structure imparts distinct reactivity and properties, making it valuable in specialized applications such as advanced material synthesis and biocompatible silicon-based compounds .
Properties
CAS No. |
62418-70-6 |
|---|---|
Molecular Formula |
C15H28OSi |
Molecular Weight |
252.47 g/mol |
IUPAC Name |
3-ethenylhepta-1,6-dien-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C15H28OSi/c1-7-13-14-15(8-2,9-3)16-17(10-4,11-5)12-6/h7-9H,1-3,10-14H2,4-6H3 |
InChI Key |
UITXVSFPNDPTAC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(CCC=C)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14526583.png)



![4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14526614.png)
![Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro-](/img/structure/B14526615.png)

![1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14526632.png)

![2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan](/img/structure/B14526635.png)
